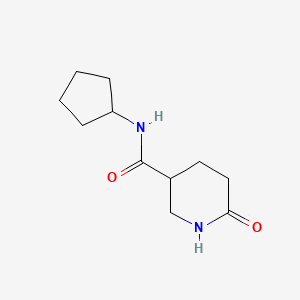

![molecular formula C10H14N2O3S B2992323 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 871217-41-3](/img/structure/B2992323.png)

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular formula of the compound is C10H14N2O3S and its molecular weight is 242.29 .

Molecular Structure Analysis

The molecular structure of “4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid” includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole rings, such as the one in “4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

The compound “4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid” is likely to share some physical and chemical properties with its parent thiazole compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications

Cross-Claisen Condensation for Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids that mimic secondary protein structures. A study by Mathieu et al. (2015) outlined a short route to orthogonally protected ATCs via cross-Claisen condensations, demonstrating their potential in designing protein mimetics (Mathieu et al., 2015).

Novel Indole-Based Scaffolds as Urease Inhibitors

Research by Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent urease inhibitory activity. This indicates the potential application of similar thiazole derivatives in the development of therapeutic agents (Nazir et al., 2018).

Fluorimetric Chemosensors for Ion Recognition

Esteves et al. (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines based on a phenylalanine core. These compounds were evaluated as amino acid-based fluorimetric chemosensors for ions, showcasing the application of thiazole derivatives in chemical sensing (Esteves et al., 2016).

Synthesis of Antimicrobial Formazans

A study by Sah et al. (2014) on the synthesis of formazans from Mannich base derivatives showed moderate antimicrobial activity. This research provides insights into the antimicrobial applications of thiazole-containing compounds (Sah et al., 2014).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit certain enzymes, block receptors, or interfere with essential biochemical processes .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, they may influence pathways related to inflammation, microbial growth, viral replication, neuronal signaling, and tumor growth .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial and antiviral effects to anti-inflammatory, analgesic, and antitumor effects .

properties

IUPAC Name |

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-6-9(7(2)13)16-10(12-6)11-5-3-4-8(14)15/h3-5H2,1-2H3,(H,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLFCRVSBFDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCCCC(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

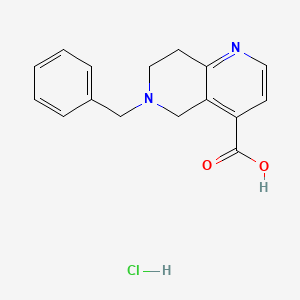

![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)

![(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide](/img/structure/B2992242.png)

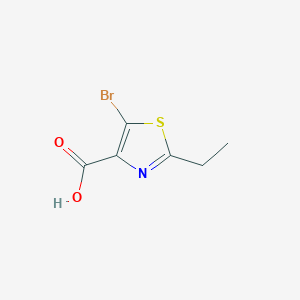

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)

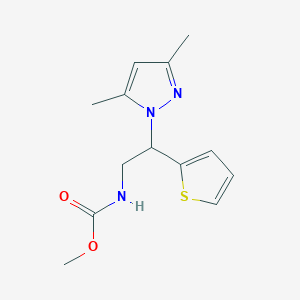

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)

![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)